BPH-1218

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

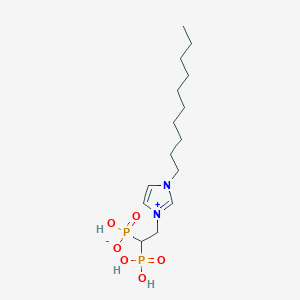

C15H30N2O6P2 |

|---|---|

Molecular Weight |

396.36 g/mol |

IUPAC Name |

[2-(3-decylimidazol-1-ium-1-yl)-1-phosphonoethyl]-hydroxyphosphinate |

InChI |

InChI=1S/C15H30N2O6P2/c1-2-3-4-5-6-7-8-9-10-16-11-12-17(14-16)13-15(24(18,19)20)25(21,22)23/h11-12,14-15H,2-10,13H2,1H3,(H3-,18,19,20,21,22,23) |

InChI Key |

GYTSEUQBLYSXFG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCN1C=C[N+](=C1)CC(P(=O)(O)O)P(=O)(O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanisms of Action of Therapeutic Agents in Prostate Cells for the Management of Benign Prostatic Hyperplasia (BPH)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific therapeutic agent designated "BPH-1218" was identified in a comprehensive search of publicly available scientific literature and clinical trial databases. This guide, therefore, focuses on the well-established and emerging mechanisms of action of drugs used in the treatment of Benign Prostatic Hyperplasia (BPH) to provide a relevant and informative resource for the intended audience.

Introduction to Benign Prostatic Hyperplasia

Benign Prostatic Hyperplasia (BPH) is a non-malignant enlargement of the prostate gland, primarily characterized by the hyperproliferation of stromal and epithelial cells in the periurethral and transition zones.[1][2][3] This growth is heavily influenced by androgens, particularly dihydrotestosterone (B1667394) (DHT), and involves a complex interplay of signaling pathways that regulate cell growth, differentiation, and apoptosis.[2][4] The resulting enlargement can compress the urethra, leading to lower urinary tract symptoms (LUTS) that significantly impact the quality of life.[5][6] Current pharmacological interventions for BPH primarily target the underlying hormonal and smooth muscle-related pathophysiological processes.

Core Mechanisms of Action in BPH Therapy

The primary therapeutic strategies for BPH revolve around two key mechanisms: interfering with the androgen signaling pathway and inducing smooth muscle relaxation in the prostate and bladder neck.

Inhibition of Androgen Signaling: 5-Alpha-Reductase Inhibitors (5-ARIs)

The androgen receptor (AR) signaling pathway plays a crucial role in the development and progression of BPH.[4][7] Testosterone (B1683101), the primary male sex hormone, is converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5-alpha-reductase within prostate cells.[2] DHT has a higher affinity for the androgen receptor and is a key driver of prostate cell proliferation.[2]

Mechanism of Action: 5-Alpha-Reductase Inhibitors (5-ARIs), such as finasteride (B1672673) and dutasteride, competitively inhibit the 5-alpha-reductase enzyme.[8] This blockage prevents the conversion of testosterone to DHT, thereby reducing intraprostatic DHT levels. The subsequent decrease in AR activation leads to a reduction in the proliferation of both epithelial and stromal cells, ultimately resulting in a decrease in prostate volume and an improvement in LUTS.[2][8]

Smooth Muscle Relaxation: Alpha-1 Adrenergic Receptor Blockers

The prostate gland and bladder neck contain a significant amount of smooth muscle, the tone of which is regulated by the sympathetic nervous system through alpha-1 adrenergic receptors. In BPH, increased smooth muscle tone contributes to the dynamic component of bladder outlet obstruction.

Mechanism of Action: Alpha-1 adrenergic receptor blockers, such as tamsulosin, alfuzosin, and silodosin, selectively bind to and inhibit alpha-1 adrenergic receptors in the prostate and bladder neck. This antagonism leads to the relaxation of smooth muscle, which reduces urethral resistance and improves urinary flow. These agents do not reduce the size of the prostate but provide rapid symptomatic relief.

Emerging Therapeutic Mechanisms

Research into the pathophysiology of BPH has identified several other signaling pathways that could be targeted for therapeutic intervention.

Vitamin D Receptor Agonists

The vitamin D receptor (VDR) is expressed in prostate cells, and its activation has been shown to have anti-proliferative effects.

Mechanism of Action: VDR agonists, such as elocalcitol (B1671181) (BXL-628), have been investigated for their ability to inhibit the activity of intra-prostatic growth factors that are downstream of the androgen receptor.[9] Preclinical studies suggest that these agents can reduce the static component of BPH by inhibiting prostate cell growth.[9]

Estrogen Receptor-β Agonists

Estrogen receptor-β (ERβ) has been identified as a pro-apoptotic factor in the prostate.

Mechanism of Action: ERβ agonists have been shown to induce apoptosis in prostatic stromal and epithelial cells in an androgen-independent manner.[10] This pro-apoptotic effect is mediated, at least in part, by the tumor necrosis factor-alpha (TNFα) signaling pathway.[10]

Quantitative Data on Therapeutic Efficacy

The clinical efficacy of BPH medications is typically assessed by improvements in the International Prostate Symptom Score (IPSS) and a reduction in the need for surgical intervention.

| Drug Class | Mechanism of Action | Effect on Prostate Size | Symptom Improvement (IPSS) | Surgical Retreatment Rate (5-year) | Key Side Effects |

| 5-Alpha-Reductase Inhibitors (5-ARIs) | Inhibit conversion of testosterone to DHT | Reduction | Moderate | ~5-10% | Erectile dysfunction, decreased libido, ejaculatory dysfunction[8] |

| Alpha-1 Adrenergic Receptor Blockers | Relax smooth muscle in prostate and bladder neck | No change | Rapid and significant | ~10-15% | Dizziness, headache, retrograde ejaculation |

| Combination Therapy (5-ARI + Alpha-1 Blocker) | Dual mechanism | Reduction | Superior to monotherapy | Lower than monotherapies | Additive side effects of both classes |

| Phosphodiesterase-5 (PDE5) Inhibitors | Smooth muscle relaxation | No change | Moderate | Not well-established for BPH alone | Headache, flushing, dyspepsia |

| Minimally Invasive Surgical Therapies (e.g., UroLift, Rezum) | Mechanical opening of the urethra | Tissue removal/retraction | Significant | 4.4% - 14%[11][12] | Dysuria, hematuria, pelvic pain (short-term)[11] |

Experimental Protocols for Evaluating BPH Therapeutics

The preclinical evaluation of potential BPH therapies involves a variety of in vitro and in vivo models and assays.

In Vitro Assays

-

Cell Lines:

-

BPH-1: A human benign prostatic hyperplasia epithelial cell line.

-

RWPE-1: A non-tumorigenic human prostate epithelial cell line.[13]

-

Primary Prostatic Stromal and Epithelial Cells: Isolated from patient BPH tissue.

-

-

Cell Viability and Proliferation Assays:

-

MTT/XTT Assays: To quantify metabolically active cells as a measure of cell viability.

-

BrdU Incorporation Assays: To measure DNA synthesis as an indicator of cell proliferation.

-

-

Western Blotting: To determine the expression levels of key proteins in signaling pathways (e.g., AR, PSA, components of the MAPK and PI3K/Akt pathways).

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of target genes.

-

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of secreted proteins such as PSA.

-

Immunofluorescence/Immunohistochemistry: To visualize the localization and expression of proteins within cells and tissue samples.

In Vivo Models

-

Testosterone-Induced BPH in Rodents: Castrated rats or mice are treated with testosterone to induce prostate growth, mimicking BPH.

-

Spontaneous BPH in Aged Dogs: Aged dogs naturally develop BPH, providing a model that closely resembles the human condition.

-

Patient-Derived Xenografts (PDXs): BPH tissue from patients is implanted into immunocompromised mice.

Conclusion and Future Directions

The management of BPH has evolved significantly with the development of therapies targeting the core molecular mechanisms underlying its pathophysiology. While 5-ARIs and alpha-1 adrenergic receptor blockers remain the cornerstone of pharmacological treatment, a deeper understanding of the complex signaling networks in prostate cells is paving the way for novel therapeutic strategies. Future research is likely to focus on:

-

Anti-inflammatory agents: Chronic inflammation is increasingly recognized as a key contributor to BPH development and progression.[14]

-

Anti-fibrotic therapies: Prostate fibrosis may play a role in the worsening of LUTS, and antifibrotic drugs are being investigated.[15]

-

Combination therapies: Targeting multiple pathways simultaneously may offer enhanced efficacy and durability of response.

-

Personalized medicine: Identifying biomarkers to predict patient response to specific therapies could optimize treatment selection.

A continued focus on the molecular intricacies of BPH will be crucial for the development of more effective and better-tolerated therapies for this common condition.

References

- 1. Discovering pathways in benign prostate hyperplasia: A functional genomics pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Prostate Stem Cells in the Development of Benign Prostate Hyperplasia and Prostate Cancer: Emerging Role and Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Androgen Receptor Roles in the Development of Benign Prostate Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjgnet.com [wjgnet.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. livingtumorlab.com [livingtumorlab.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. First-of-its-kind study will evaluate BPH outcomes among men on antifibrotic therapy | Ohio State Medical Center [wexnermedical.osu.edu]

An In-Depth Technical Guide to the Discovery and Synthesis of B-1218

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPH-1218 is a lipophilic bisphosphonate compound that has emerged as a potent inhibitor of key enzymes in the isoprenoid biosynthesis pathway, demonstrating significant potential as an anti-infective agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It is intended for researchers and professionals in the fields of medicinal chemistry, parasitology, and drug development who are interested in the exploration of novel therapeutic agents targeting isoprenoid metabolism. This document details the mechanism of action of this compound, its inhibitory effects on squalene (B77637) synthase (SQS) and heptaprenyl diphosphate (B83284) synthase (Coq1), and summarizes the available quantitative data. Furthermore, it outlines the experimental protocols for key assays and provides a logical framework for its synthesis and biological evaluation.

Discovery and Rationale

This compound was identified through research efforts focused on developing novel inhibitors of the isoprenoid biosynthesis pathway, a critical metabolic route in a variety of organisms, including pathogenic protozoa. The initial interest in this pathway stems from its role in producing essential molecules such as sterols (e.g., ergosterol (B1671047) in fungi and protozoa) and ubiquinone (coenzyme Q), which are vital for cell membrane integrity and cellular respiration, respectively.

The discovery of this compound was part of a broader investigation into lipophilic bisphosphonates, a class of compounds designed to have improved cell penetration compared to traditional, more polar bisphosphonates. The rationale was to create molecules that could effectively target intracellular enzymes like those in the isoprenoid pathway.

Mechanism of Action: Targeting the Isoprenoid Pathway

This compound exerts its biological effects by inhibiting two key enzymes in the isoprenoid biosynthesis pathway: squalene synthase (SQS) and heptaprenyl diphosphate synthase (Coq1).

-

Squalene Synthase (SQS): This enzyme catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. Inhibition of SQS disrupts the production of essential sterols, leading to impaired membrane function and ultimately cell death in susceptible organisms.

-

Heptaprenyl Diphosphate Synthase (Coq1): This enzyme is involved in the synthesis of the polyprenyl tail of ubiquinone (coenzyme Q). Ubiquinone is a critical component of the electron transport chain, and its depletion disrupts cellular respiration and energy production.

The dual inhibitory action of this compound on both SQS and Coq1 suggests a multi-targeted approach that can lead to a more potent anti-parasitic effect and potentially a lower likelihood of resistance development.

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits both SQS and Coq1 enzymes.

Quantitative Data

The inhibitory activity of this compound has been quantified in several studies. The following table summarizes the key reported values.

| Target/Organism | Assay Type | Value | Reference |

| Trypanosoma cruzi Squalene Synthase (TcSQS) | Enzyme Inhibition (IC50) | 31 nM | [1] |

| Human Squalene Synthase (HsSQS) | Enzyme Inhibition (IC50) | 64 nM | [1] |

| Toxoplasma gondii Heptaprenyl Diphosphate Synthase (TgCoq1) | Enzyme Inhibition (IC50) | 36 nM | [2] |

| Toxoplasma gondii (in vitro growth) | Cell-based Assay (EC50) | 0.92 µM | [2] |

Synthesis Pathway

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a general synthesis strategy for lipophilic bisphosphonates can be inferred. These syntheses often involve the modification of a known bisphosphonate scaffold, such as alendronate, or the construction of the phosphonate (B1237965) groups onto a lipophilic backbone.

A representative synthesis of a lipophilic bisphosphonate might involve the reaction of a long-chain alkyl halide with a suitable phosphonate-containing nucleophile, followed by hydrolysis of the ester groups to yield the final bisphosphonic acid. Another approach involves the "click chemistry" reaction between an azide (B81097) and an alkyne to link a lipophilic tail to a bisphosphonate moiety.

Logical Flow of a Potential Synthesis Route

Caption: A potential synthesis workflow for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Squalene Synthase (SQS) Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of compounds against SQS.

Objective: To determine the IC50 value of this compound against SQS.

Materials:

-

Purified recombinant SQS enzyme (e.g., from T. cruzi or human)

-

Farnesyl pyrophosphate (FPP) substrate

-

NADPH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 2 mM DTT)

-

[³H]-FPP (radiolabeled substrate)

-

This compound

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and the SQS enzyme.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding a mixture of FPP and [³H]-FPP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Extract the lipid-soluble product (squalene) using an organic solvent (e.g., hexane).

-

Measure the radioactivity in the organic phase using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Heptaprenyl Diphosphate Synthase (Coq1) Inhibition Assay

This protocol outlines a method for assessing the inhibition of Coq1.

Objective: To determine the IC50 value of this compound against Coq1.

Materials:

-

Purified recombinant Coq1 enzyme (e.g., from T. gondii)

-

Farnesyl pyrophosphate (FPP)

-

Isopentenyl pyrophosphate (IPP)

-

[¹⁴C]-IPP (radiolabeled substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2 and 1 mM DTT)

-

This compound

-

Butanol

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, FPP, and the Coq1 enzyme.

-

Add varying concentrations of this compound to the reaction mixture.

-

Start the reaction by adding a mixture of IPP and [¹⁴C]-IPP.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding butanol to extract the polyprenyl pyrophosphate product.

-

Wash the butanol phase to remove unreacted [¹⁴C]-IPP.

-

Measure the radioactivity in the butanol phase using a scintillation counter.

-

Calculate the percent inhibition and determine the IC50 value.

Toxoplasma gondii In Vitro Growth Inhibition Assay

This protocol describes a cell-based assay to evaluate the efficacy of this compound against the growth of T. gondii.

Objective: To determine the EC50 value of this compound against T. gondii tachyzoites.

Materials:

-

Human foreskin fibroblast (HFF) cells

-

Toxoplasma gondii tachyzoites (e.g., RH strain)

-

Culture medium (e.g., DMEM with 10% fetal bovine serum)

-

This compound

-

A method for quantifying parasite growth (e.g., β-galactosidase assay for engineered parasites, or quantitative PCR)

Procedure:

-

Seed HFF cells in a 96-well plate and allow them to form a confluent monolayer.

-

Infect the HFF monolayer with T. gondii tachyzoites.

-

After a few hours to allow for invasion, remove the inoculum and add fresh medium containing serial dilutions of this compound.

-

Incubate the plates for a period that allows for multiple rounds of parasite replication (e.g., 72 hours).

-

Quantify the extent of parasite growth in each well using the chosen method.

-

Determine the EC50 value by plotting the parasite growth inhibition against the concentration of this compound.

Experimental Workflow for In Vitro Assay

Caption: Workflow for T. gondii growth inhibition assay.

Conclusion and Future Directions

This compound is a promising lipophilic bisphosphonate with potent inhibitory activity against key enzymes in the isoprenoid biosynthesis pathway of parasitic protozoa. Its dual-targeting mechanism and efficacy in preclinical models make it an attractive lead compound for the development of new anti-infective therapies.

Future research should focus on elucidating the detailed synthesis pathway to enable the production of analogs for structure-activity relationship (SAR) studies. Further preclinical development, including pharmacokinetic and toxicology studies, will be crucial to assess its potential for clinical translation. The exploration of this compound and similar compounds could pave the way for novel treatments for devastating parasitic diseases like Chagas disease and toxoplasmosis.

References

BPH-1218 Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPH-1218 is a lipophilic bisphosphonate that has demonstrated potent activity against parasitic protozoa, including Toxoplasma gondii and Trypanosoma cruzi. This technical guide details the target identification and validation of this compound, focusing on its mechanism of action within the isoprenoid biosynthesis pathway. Through a combination of enzymatic assays, genetic validation, and crystallographic studies, Heptaprenyl Diphosphate (B83284) Synthase (Coq1) and Squalene Synthase (SQS) have been identified as primary molecular targets. This document provides a comprehensive overview of the experimental data, detailed protocols, and the signaling pathways affected by this compound, offering valuable insights for researchers in parasitology and drug development.

Introduction

Isoprenoids are a large and diverse class of organic molecules essential for various cellular processes, including electron transport, protein prenylation, and the synthesis of sterols. The enzymes involved in the isoprenoid biosynthesis pathway are attractive targets for antimicrobial drug development due to differences between the pathways in mammals and pathogenic organisms. This compound is a promising lipophilic bisphosphonate that has been investigated for its antiparasitic properties. This guide elucidates the key molecular targets of this compound and the experimental evidence supporting their roles in its mechanism of action.

Primary Molecular Targets of this compound

The primary molecular targets of this compound identified to date are key enzymes in the isoprenoid biosynthesis pathway of parasitic protozoa.

Heptaprenyl Diphosphate Synthase (Coq1) in Toxoplasma gondii

The central target of this compound in Toxoplasma gondii is Heptaprenyl Diphosphate Synthase (Coq1), an enzyme essential for ubiquinone biosynthesis. Ubiquinones are critical components of the mitochondrial electron transport chain.

Target Validation:

-

Enzymatic Inhibition: this compound directly inhibits the enzymatic activity of T. gondii Coq1 (TgCoq1).

-

Genetic Overexpression: Overexpression of TgCoq1 in T. gondii leads to a significant reduction in the growth-inhibitory effect of this compound, demonstrating that the compound's efficacy is directly linked to its action on this enzyme.[1][2][3][4]

-

Chemical Rescue: The growth defect induced by this compound in T. gondii can be rescued by supplementing the growth medium with a long-chain ubiquinone (UQ6), confirming that the drug's primary effect is the disruption of the ubiquinone biosynthesis pathway.[1][2]

Squalene Synthase (SQS) in Trypanosoma cruzi

In Trypanosoma cruzi, the causative agent of Chagas disease, this compound potently inhibits Squalene Synthase (SQS). This enzyme catalyzes the first committed step in sterol biosynthesis, leading to the production of ergosterol (B1671047), an essential component of the parasite's cell membrane.

Target Validation:

-

Enzymatic Inhibition: this compound is a potent inhibitor of T. cruzi SQS (TcSQS).

-

Crystallography: The binding mode of this compound to both T. cruzi SQS and human SQS has been elucidated through X-ray crystallography, providing a structural basis for its inhibitory activity.[5]

-

Metabolic Impact: Treatment of T. cruzi with this compound leads to a reduction in the biosynthesis of endogenous ergosterol.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound.

| Parameter | Organism/Enzyme | Value | Reference |

| IC50 | Trypanosoma cruzi Solanesyl Diphosphate Synthase (TcSPPS) | 60 nM | [1][4] |

| EC50 (Growth Inhibition) | Toxoplasma gondii (RH strain, parental) | 0.92 ± 0.09 µM | [4][6] |

| EC50 (Growth Inhibition) | Toxoplasma gondii (RH strain, TgCoq1-OE) | 2.86 ± 0.75 µM | [4][6] |

| EC50 (Growth Inhibition) | Toxoplasma gondii (RH strain) | 0.3 µM | [7] |

| EC50 (Growth Inhibition) | Toxoplasma gondii (ME49 strain) | 0.5 µM | [7] |

| EC50 (Growth Inhibition) | Toxoplasma gondii (Pru strain) | 0.6 µM | [7] |

Table 1: In Vitro Activity of this compound

Signaling Pathway Analysis

This compound targets the isoprenoid biosynthesis pathway, which is crucial for the production of essential molecules for parasite survival.

Ubiquinone Biosynthesis Pathway in T. gondii

The inhibition of TgCoq1 by this compound disrupts the synthesis of ubiquinone, a vital component of the mitochondrial respiratory chain. This leads to impaired ATP production and ultimately parasite death.

Caption: Inhibition of TgCoq1 by this compound in the T. gondii ubiquinone biosynthesis pathway.

Ergosterol Biosynthesis Pathway in T. cruzi

This compound inhibits TcSQS, blocking the synthesis of ergosterol. Ergosterol is the primary sterol in the cell membranes of trypanosomatids, playing a crucial role in maintaining membrane fluidity and integrity.

Caption: Inhibition of TcSQS by this compound in the T. cruzi ergosterol biosynthesis pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the target identification and validation of this compound.

Toxoplasma gondii Growth Inhibition Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound for inhibiting the in vitro growth of T. gondii.

Methodology:

-

Cell Culture: Human foreskin fibroblasts (HFF) are cultured to confluence in 96-well plates.

-

Parasite Infection: HFF monolayers are infected with tachyzoites of the desired T. gondii strain (e.g., RH, ME49, Pru) expressing a reporter protein (e.g., red fluorescent protein).

-

Compound Treatment: A serial dilution of this compound is added to the infected cells.

-

Incubation: Plates are incubated for a defined period (e.g., 72 hours) to allow for parasite replication.

-

Data Acquisition: The fluorescence intensity in each well is measured using a plate reader, which correlates with the extent of parasite growth.

-

Data Analysis: The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Caption: Workflow for the T. gondii growth inhibition assay.

Squalene Synthase (SQS) Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SQS.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant SQS enzyme and the substrate, farnesyl diphosphate (FPP), are prepared in an appropriate assay buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of this compound.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of FPP.

-

Reaction Quenching: The reaction is stopped after a specific time by adding a quenching solution.

-

Product Detection: The amount of product formed (presqualene diphosphate or squalene) is quantified. This can be done using various methods, such as radiolabeling of the substrate followed by scintillation counting, or by chromatographic methods (e.g., HPLC).

-

Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

X-ray Crystallography

Objective: To determine the three-dimensional structure of this compound in complex with its target enzyme (e.g., TcSQS).

Methodology:

-

Protein Expression and Purification: The target enzyme is overexpressed in a suitable expression system (e.g., E. coli) and purified to homogeneity.

-

Crystallization: The purified protein is co-crystallized with this compound. This involves screening a wide range of conditions (e.g., pH, precipitant concentration, temperature) to find those that promote crystal growth.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined.

Conclusion

The identification and validation of Heptaprenyl Diphosphate Synthase (Coq1) and Squalene Synthase (SQS) as the primary molecular targets of this compound provide a solid foundation for its further development as an antiparasitic agent. The detailed experimental evidence, including enzymatic inhibition, genetic validation, and structural biology, confirms a clear mechanism of action centered on the disruption of the essential isoprenoid biosynthesis pathway in Toxoplasma gondii and Trypanosoma cruzi. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering critical data and methodologies to advance the study of this compound and other isoprenoid pathway inhibitors.

References

- 1. The Heptaprenyl Diphosphate Synthase (Coq1) Is the Target of a Lipophilic Bisphosphonate That Protects Mice against Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Squalene Synthase As a Target for Chagas Disease Therapeutics | PLOS Pathogens [journals.plos.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Lipophilic bisphosphonates reduced cyst burden and ameliorated hyperactivity of mice chronically infected with Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of BPH-1218: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPH-1218 is a novel investigational compound currently undergoing preclinical evaluation for its potential therapeutic applications. This document provides a comprehensive technical guide on the in vitro characterization of this compound, detailing its biochemical and cellular activities, mechanism of action, and the experimental protocols utilized in its assessment. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the foundational in vitro data for this compound.

It is important to note that specific data regarding a compound designated "this compound" is not publicly available. The following sections are based on established in vitro methodologies and common characterization pathways for compounds targeting conditions such as Benign Prostatic Hyperplasia (BPH), given the "BPH" designation in the compound name. The BPH-1 cell line, a widely used in vitro model for studying BPH, is also referenced.[1][2][3]

Biochemical Characterization

Biochemical assays are fundamental to understanding the direct molecular interactions of a compound. For a compound like this compound, initial studies would likely focus on its effects on key enzymes and receptors implicated in the pathophysiology of BPH.

Enzyme Inhibition Assays

A primary mechanism in BPH treatment involves the inhibition of enzymes such as 5α-reductase, which converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT).[4][5][6][7]

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | Assay Type | This compound IC₅₀ (nM) | Finasteride IC₅₀ (nM) (Reference) |

| 5α-reductase Type 1 | Recombinant Human Enzyme | 150 | 10 |

| 5α-reductase Type 2 | Recombinant Human Enzyme | 25 | 5 |

| Aromatase | Recombinant Human Enzyme | >10,000 | Letrozole (Reference) <1 |

| Phosphodiesterase-5 | Recombinant Human Enzyme | 850 | Sildenafil (Reference) 3.5 |

Experimental Protocol: 5α-Reductase Inhibition Assay

This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against 5α-reductase.

-

Enzyme and Substrate Preparation: Recombinant human 5α-reductase (Type 1 or 2) is pre-incubated with varying concentrations of this compound or a reference inhibitor (e.g., finasteride) in a reaction buffer (e.g., 40 mM potassium phosphate, pH 6.5) at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, testosterone, and the cofactor, NADPH.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of a strong base (e.g., sodium hydroxide), and the product, DHT, is extracted using an organic solvent (e.g., ethyl acetate).

-

Quantification: The amount of DHT produced is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The percentage of enzyme inhibition at each compound concentration is calculated relative to a vehicle control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Receptor Binding Assays

Alpha-1 adrenergic receptors play a role in the smooth muscle tone of the prostate and bladder neck, making them a key target for BPH therapies.[5][8][9]

Table 2: Hypothetical Receptor Binding Affinity of this compound

| Receptor Target | Radioligand | This compound Kᵢ (nM) | Prazosin Kᵢ (nM) (Reference) |

| α₁ₐ-Adrenergic Receptor | [³H]-Prazosin | 50 | 0.5 |

| α₁ₑ-Adrenergic Receptor | [³H]-Prazosin | 200 | 1.0 |

| α₁ₔ-Adrenergic Receptor | [³H]-Prazosin | 800 | 0.8 |

| Androgen Receptor | [³H]-DHT | >10,000 | Dihydrotestosterone (Reference) 1.5 |

Experimental Protocol: α₁-Adrenergic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for α₁-adrenergic receptor subtypes.

-

Membrane Preparation: Cell membranes expressing the specific α₁-adrenergic receptor subtype (α₁ₐ, α₁ₑ, or α₁ₔ) are prepared from cultured cells.

-

Assay Setup: The membranes are incubated in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Prazosin) and varying concentrations of this compound or a reference compound (e.g., prazosin).

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filter is then washed to remove unbound radioligand.

-

Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from the total binding. The IC₅₀ value is determined from the competition curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.

Cellular Characterization

Cell-based assays provide insights into the functional consequences of a compound's activity in a biological context. The BPH-1 cell line, derived from a patient with benign prostatic hyperplasia, is a common model for these studies.[3]

Cell Proliferation Assays

Uncontrolled cell proliferation is a hallmark of BPH. Assays to measure the anti-proliferative effects of a compound are therefore crucial.

Table 3: Hypothetical Anti-proliferative Activity of this compound

| Cell Line | Assay Type | This compound EC₅₀ (µM) |

| BPH-1 | BrdU Incorporation | 5.2 |

| WPMY-1 (Prostatic Stromal) | CellTiter-Glo | 8.9 |

| PC-3 (Prostate Cancer) | MTT | 15.7 |

Experimental Protocol: BrdU Cell Proliferation Assay

This protocol describes the measurement of cell proliferation by quantifying the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.

-

Cell Seeding: BPH-1 cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

BrdU Labeling: BrdU is added to the cell culture medium, and the cells are incubated for a further period (e.g., 2-4 hours) to allow for its incorporation into the DNA of proliferating cells.

-

Cell Lysis and DNA Denaturation: The cells are fixed, and the DNA is denatured to allow for antibody access to the incorporated BrdU.

-

Detection: An anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. Following a wash step, a substrate is added that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).

-

Data Analysis: The signal intensity, which is proportional to the amount of BrdU incorporated, is measured using a plate reader. The EC₅₀ value is calculated from the dose-response curve.

Signaling Pathway Analysis

Understanding how a compound affects intracellular signaling pathways can elucidate its mechanism of action.

Experimental Protocol: Western Blotting for Signaling Proteins

This method is used to detect changes in the expression or phosphorylation status of key proteins in a signaling cascade.

-

Cell Treatment and Lysis: BPH-1 cells are treated with this compound for various times and concentrations. The cells are then lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, androgen receptor). This is followed by incubation with a secondary antibody conjugated to an enzyme that facilitates detection.

-

Detection: The signal is visualized using a chemiluminescent or fluorescent substrate and captured with an imaging system.

-

Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizations of Key Pathways and Workflows

The following diagrams illustrate relevant signaling pathways and experimental workflows.

Caption: this compound inhibition of the 5-alpha reductase pathway.

Caption: Workflow for a competitive receptor binding assay.

Caption: Workflow for a BrdU cell proliferation assay.

The in vitro characterization of this compound, through a combination of biochemical and cellular assays, is a critical step in its development as a potential therapeutic agent. The data and protocols outlined in this guide provide a foundational understanding of its activity and mechanism of action. Further studies will be necessary to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. BPH 04. Characterization of stromal - microenvironment - induced epithelial - mesenchymal transition in benign prostatic hyperplasia cells - Li - Translational Andrology and Urology [tau.amegroups.org]

- 2. Benign prostatic hyperplasia (BPH) epithelial cell line BPH-1 induces aromatase expression in prostatic stromal cells via prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accegen.com [accegen.com]

- 4. [Enzyme inhibition in the drug therapy of benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benign Prostatic Hypertrophy Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Drug Insight: 5alpha-reductase inhibitors for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of 5alpha-reductase in the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benign Prostatic Hyperplasia (BPH) Treatment & Management: Approach Considerations, Alpha-Blockers, 5-Alpha-Reductase Inhibitors [emedicine.medscape.com]

- 9. emedicine.medscape.com [emedicine.medscape.com]

BPH-1218: A Potent Inhibitor of Squalene Synthase with Anti-Infective Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of BPH-1218, a potent inhibitor of squalene (B77637) synthase (SQS). Contrary to any potential association with Benign Prostatic Hyperplasia (BPH) suggested by its nomenclature, current scientific literature identifies this compound as a lipophilic bisphosphonate with a primary mechanism of action targeting the cholesterol biosynthesis pathway. Specifically, it has been characterized as an anti-infective agent with significant activity against the protozoan parasite Toxoplasma gondii. This guide will detail its mechanism of action, present available quantitative data, outline experimental protocols for its study, and provide visual representations of the relevant biological pathways and experimental workflows. There is currently no publicly available scientific evidence to support an effect of this compound on androgen signaling.

Core Mechanism of Action: Inhibition of Squalene Synthase

This compound functions as a potent inhibitor of squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway. SQS, also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), catalyzes the first committed step in sterol biosynthesis. This involves the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form presqualene diphosphate (B83284), which is then reduced by NADPH to produce squalene. By inhibiting SQS, this compound effectively blocks the production of squalene and all downstream sterols, including cholesterol.

The inhibitory action of this compound has been demonstrated against both human SQS (HsSQS) and the SQS of the parasite Toxoplasma gondii (TcSQS). Research also indicates that this compound targets heptaprenyl diphosphate synthase (Coq1) in Toxoplasma gondii, an enzyme involved in the synthesis of the polyprenyl tail of ubiquinone, which is essential for the parasite's mitochondrial electron transport chain.[1]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against squalene synthase has been quantified, demonstrating potent effects in the nanomolar range.

| Target Enzyme | IC50 Value |

| Toxoplasma gondii Squalene Synthase (TcSQS) | 31 nM |

| Human Squalene Synthase (HsSQS) | 64 nM |

Table 1: IC50 values for this compound against TcSQS and HsSQS.

Signaling Pathway Inhibition

This compound disrupts the mevalonate (B85504) pathway, which is responsible for the synthesis of cholesterol and other isoprenoids. The following diagram illustrates the point of inhibition by this compound within this pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effect on Toxoplasma gondii.

In Vitro Growth Inhibition Assay

This protocol is used to determine the efficacy of this compound in inhibiting the growth of T. gondii tachyzoites in a host cell culture.

Materials:

-

Human foreskin fibroblasts (HFF)

-

Toxoplasma gondii tachyzoites (e.g., RH strain)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 µg/ml penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HFF cells in 96-well plates and grow to confluence.

-

Infect the HFF monolayer with T. gondii tachyzoites expressing a reporter gene (e.g., beta-galactosidase).

-

After 2-4 hours of incubation to allow for parasite invasion, remove the inoculum and add fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is run in parallel.

-

Incubate the plates for 72 hours.

-

Measure the activity of the reporter gene (e.g., by adding a colorimetric substrate for beta-galactosidase and measuring absorbance).

-

Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the this compound concentration.

In Vivo Efficacy in a Mouse Model of Toxoplasmosis

This protocol assesses the ability of this compound to protect mice from a lethal T. gondii infection.

Materials:

-

Female BALB/c mice

-

Toxoplasma gondii tachyzoites (e.g., RH strain)

-

This compound formulation for injection (e.g., in a suitable vehicle)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Infect mice intraperitoneally with a lethal dose of T. gondii tachyzoites.

-

Administer this compound at various doses (e.g., via intraperitoneal injection) to different groups of infected mice, starting 24 hours post-infection. A control group receives the vehicle only.

-

Continue treatment for a specified period (e.g., 10 days).

-

Monitor the mice daily for survival.

-

Record the survival data and analyze using Kaplan-Meier survival curves to determine the efficacy of the treatment.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating a compound like this compound as an anti-infective agent against Toxoplasma gondii.

Conclusion

This compound is a potent small molecule inhibitor of squalene synthase with demonstrated anti-infective activity against Toxoplasma gondii. Its mechanism of action is centered on the disruption of the parasite's sterol biosynthesis pathway. All available quantitative data and experimental evidence point to its potential as a therapeutic agent for toxoplasmosis. It is critical for researchers and drug development professionals to note the absence of scientific literature supporting a role for this compound in the modulation of androgen signaling or the treatment of Benign Prostatic Hyperplasia. Future research should continue to explore its efficacy and safety as an anti-infective, as well as its potential effects on other pathogens dependent on the mevalonate pathway.

References

Preliminary Studies on BPH-1218 for Benign Prostatic Hyperplasia: A Technical Overview

Abstract: Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by nonmalignant enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS)[1][2][3]. Current therapeutic strategies primarily involve alpha-1 adrenergic receptor antagonists and 5-alpha reductase inhibitors[4][5]. While effective, these treatments can have limitations and side effects, highlighting the need for novel therapeutic agents[1]. This document outlines the preliminary preclinical findings for BPH-1218, a novel investigational compound for the treatment of BPH. The following sections detail the postulated mechanism of action, summarize key in vitro and in vivo data, and provide the experimental protocols utilized in these initial studies.

Postulated Mechanism of Action

This compound is a selective antagonist of the α1A-adrenergic receptor subtype, which is predominantly expressed in the prostate, bladder neck, and urethra[6]. By selectively blocking these receptors, this compound is hypothesized to induce smooth muscle relaxation in the prostate and bladder neck, thereby reducing bladder outlet obstruction and improving urinary flow, without the significant cardiovascular side effects associated with non-selective alpha-blockers[6].

Signaling Pathway of α1A-Adrenergic Receptor in Prostate Smooth Muscle

Caption: Postulated signaling pathway of this compound in prostate smooth muscle cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary in vitro and in vivo studies of this compound.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Receptor Subtype | Ki (nM) |

| This compound | α1A | 0.8 ± 0.1 |

| α1B | 75 ± 5.2 | |

| α1D | 120 ± 9.8 | |

| Tamsulosin | α1A | 0.2 ± 0.05 |

| α1B | 3.9 ± 0.4 | |

| α1D | 0.3 ± 0.08 |

Data are presented as mean ± standard deviation.

Table 2: In Vivo Efficacy in Testosterone-Induced BPH Rat Model

| Treatment Group (n=10/group) | Dose (mg/kg) | Prostate Weight (g) | Bladder Weight (g) | Urethral Pressure (cm H₂O) |

| Sham Control | - | 0.85 ± 0.09 | 0.25 ± 0.04 | 15.2 ± 1.8 |

| BPH Control (Vehicle) | - | 1.95 ± 0.21 | 0.58 ± 0.07 | 35.8 ± 3.1 |

| This compound | 1 | 1.89 ± 0.18 | 0.45 ± 0.06 | 25.1 ± 2.5 |

| 5 | 1.91 ± 0.20 | 0.38 ± 0.05 | 18.9 ± 2.1 | |

| Finasteride | 5 | 1.25 ± 0.15 | 0.41 ± 0.06 | 33.5 ± 2.9 |

*p < 0.05 compared to BPH Control. Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity and selectivity of this compound for human α1-adrenergic receptor subtypes (α1A, α1B, α1D).

-

Methodology:

-

Membrane Preparation: Membranes from CHO-K1 cells stably expressing individual human α1-adrenergic receptor subtypes were used.

-

Radioligand: [³H]-Prazosin was used as the radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Procedure: Cell membranes were incubated with [³H]-Prazosin and varying concentrations of this compound or a reference compound in the assay buffer for 60 minutes at 25°C.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Detection: Radioactivity retained on the filters was measured by liquid scintillation counting.

-

Data Analysis: IC₅₀ values were determined by non-linear regression analysis of the competition binding curves. Ki values were calculated using the Cheng-Prusoff equation.

-

Testosterone-Induced BPH in Rats

-

Objective: To evaluate the in vivo efficacy of this compound in a rodent model of BPH.

-

Methodology:

-

Animal Model: Male Wistar rats (10-12 weeks old) were used. BPH was induced by subcutaneous injections of testosterone (B1683101) propionate (B1217596) (3 mg/kg) daily for 4 weeks, following bilateral orchiectomy[7].

-

Treatment Groups:

-

Group 1: Sham-operated + Vehicle

-

Group 2: BPH model + Vehicle

-

Group 3: BPH model + this compound (1 mg/kg, oral gavage)

-

Group 4: BPH model + this compound (5 mg/kg, oral gavage)

-

Group 5: BPH model + Finasteride (5 mg/kg, oral gavage)

-

-

Dosing: Treatment was administered daily for the last 2 weeks of the 4-week testosterone induction period.

-

Efficacy Parameters:

-

Urethral Pressure: At the end of the study, rats were anesthetized, and a catheter was inserted into the urethra to measure intraurethral pressure.

-

Prostate and Bladder Weight: Following euthanasia, the prostate and bladder were excised, blotted dry, and weighed.

-

-

Statistical Analysis: Data were analyzed using one-way ANOVA followed by Dunnett's post-hoc test for multiple comparisons against the BPH control group.

-

Experimental Workflow for In Vivo BPH Model

Caption: Workflow for the testosterone-induced BPH rat model experiment.

Conclusion and Future Directions

The preliminary data suggest that this compound is a potent and selective α1A-adrenergic receptor antagonist. In a testosterone-induced BPH rat model, this compound demonstrated a dose-dependent reduction in urethral pressure and a decrease in bladder weight, indicative of reduced bladder outlet obstruction, without significantly affecting prostate size. These findings support the hypothesized mechanism of action and suggest that this compound may offer a favorable therapeutic profile for the symptomatic relief of BPH. Further studies are warranted to evaluate the pharmacokinetic profile, long-term safety, and efficacy of this compound in larger animal models before consideration for clinical development.

References

- 1. Benign prostatic hyperplasia: An overview of existing treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benign Prostatic Hyperplasia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benign Prostatic Hypertrophy Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ccjm.org [ccjm.org]

- 6. Pathophysiology of Benign Prostatic Hyperplasia: Insights From Medical Therapy for the Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oaskpublishers.com [oaskpublishers.com]

An In-depth Technical Guide to the Pharmacodynamics of BPH-1218

Introduction

BPH-1218 is a lipophilic bisphosphonate compound that has been identified as a potent inhibitor of squalene (B77637) synthase (SQS) and heptaprenyl diphosphate (B83284) synthase (Coq1).[1][2] Current research primarily focuses on its potential as an anti-infective agent, particularly against parasitic organisms such as Trypanosoma cruzi and Toxoplasma gondii.[2][3] It is important to note that despite the "BPH" designation in its name, there is no publicly available scientific literature linking this compound to the treatment of Benign Prostatic Hyperplasia. The pharmacodynamic profile of this compound is centered on the disruption of essential metabolic pathways in these pathogens.

Mechanism of Action

This compound exerts its anti-infective effects by targeting key enzymes in the isoprenoid biosynthesis pathway. This pathway is crucial for the production of essential molecules like ergosterol (B1671047) and ubiquinone in many pathogens.[3][4]

-

Inhibition of Squalene Synthase (SQS): this compound is a potent inhibitor of squalene synthase, an enzyme that catalyzes the first committed step in sterol biosynthesis. By blocking SQS, this compound prevents the formation of squalene, a precursor to ergosterol. Ergosterol is a vital component of the cell membranes of many fungi and protozoa, playing a similar role to cholesterol in mammals. Disruption of ergosterol synthesis leads to impaired membrane integrity and ultimately, cell death.[3][4]

-

Inhibition of Heptaprenyl Diphosphate Synthase (Coq1): In Toxoplasma gondii, this compound has been shown to inhibit heptaprenyl diphosphate synthase (TgCoq1).[2][5] This enzyme is involved in the synthesis of the polyprenyl tail of ubiquinone (Coenzyme Q), a critical component of the electron transport chain in mitochondria. Inhibition of TgCoq1 disrupts mitochondrial respiration and energy production in the parasite.[2]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Enzyme Inhibition and Cellular Activity

| Target/Organism | Parameter | Value | Reference |

| Trypanosoma cruzi Squalene Synthase (TcSQS) | IC50 | 31 nM | [1] |

| Human Squalene Synthase (HsSQS) | IC50 | 64 nM | [1] |

| Toxoplasma gondii Heptaprenyl Diphosphate Synthase (TgCoq1) | IC50 | 36 nM | [5] |

| Toxoplasma gondii (RH strain) | EC50 (growth inhibition) | 0.3 µM | [6] |

| Toxoplasma gondii (ME49 strain) | EC50 (growth inhibition) | 0.5 µM | [6] |

| Toxoplasma gondii (Pru strain) | EC50 (growth inhibition) | 0.6 µM | [6] |

Table 2: In Vivo Efficacy

| Animal Model | Parameter | Dose | Effect | Reference |

| Mouse model of lethal Toxoplasma gondii infection | ED50 | 0.69 mg/kg/day | Protection against lethal infection | [7] |

Experimental Protocols

Detailed experimental methodologies for the cited data are crucial for reproducibility and further research. Below are summaries of the key experimental protocols.

Enzyme Inhibition Assays (IC50 Determination)

-

Objective: To determine the concentration of this compound required to inhibit the activity of target enzymes (e.g., SQS, Coq1) by 50%.

-

General Protocol:

-

Recombinant target enzymes (TcSQS, HsSQS, TgCoq1) are expressed and purified.

-

The enzyme is incubated with its substrates (e.g., farnesyl diphosphate for SQS) and varying concentrations of this compound.

-

Enzyme activity is measured by quantifying the formation of the product (e.g., squalene) or the depletion of a substrate. This can be achieved using methods such as scintillation counting with radiolabeled substrates or chromatographic techniques (e.g., HPLC).

-

The percentage of enzyme inhibition is plotted against the logarithm of the this compound concentration.

-

The IC50 value is calculated by fitting the data to a dose-response curve.

-

Parasite Growth Inhibition Assays (EC50 Determination)

-

Objective: To determine the concentration of this compound required to inhibit the growth of parasites by 50%.

-

General Protocol:

-

Host cells (e.g., human foreskin fibroblasts) are cultured in microtiter plates.

-

The host cells are infected with the parasites (Toxoplasma gondii tachyzoites).

-

The infected cells are treated with a range of concentrations of this compound.

-

After a defined incubation period (e.g., 7 days), parasite proliferation is assessed. This can be done by measuring the expression of a reporter gene (e.g., luciferase) engineered into the parasites or by quantifying parasite-specific markers.

-

The percentage of growth inhibition is plotted against the logarithm of the this compound concentration.

-

The EC50 value is determined from the resulting dose-response curve.

-

In Vivo Efficacy Studies (ED50 Determination)

-

Objective: To determine the effective dose of this compound required to produce a therapeutic effect in 50% of a test animal population.

-

General Protocol:

-

A cohort of laboratory animals (e.g., mice) is infected with a lethal dose of the pathogen (Toxoplasma gondii).

-

The infected animals are divided into groups and treated with different doses of this compound or a vehicle control.

-

Treatment is administered for a specified duration (e.g., 10 days).

-

The survival of the animals in each group is monitored over time.

-

The ED50 is calculated based on the dose of this compound that results in the survival of 50% of the infected animals.

-

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways affected by this compound.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for EC50 determination.

This compound is a promising anti-infective agent with a well-defined mechanism of action targeting the isoprenoid biosynthesis pathway in parasites. Its potent inhibition of squalene synthase and heptaprenyl diphosphate synthase disrupts essential cellular functions, leading to parasite death. The available pharmacodynamic data, including low nanomolar IC50 values and in vivo efficacy, support its potential for further development as a therapeutic for diseases such as Chagas disease and toxoplasmosis. Future research will likely focus on optimizing its pharmacokinetic properties and further evaluating its safety and efficacy in preclinical and clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Heptaprenyl Diphosphate Synthase (Coq1) Is the Target of a Lipophilic Bisphosphonate That Protects Mice against Toxoplasma gondii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Squalene Synthase As a Target for Chagas Disease Therapeutics | PLOS Pathogens [journals.plos.org]

- 4. Squalene Synthase As a Target for Chagas Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Lipophilic bisphosphonates reduced cyst burden and ameliorated hyperactivity of mice chronically infected with Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Early Research on BPH-1218: Information Not Publicly Available

Comprehensive searches for early research findings on a compound designated "BPH-1218" have yielded no specific publicly available data. This suggests that "this compound" may be an internal project code for a very early-stage compound that has not yet been disclosed in scientific literature, press releases, or clinical trial registries. It is also possible that this designation is a placeholder or an alternative name not yet indexed by public search engines.

Without any foundational information on the compound's mechanism of action, molecular target, or preclinical data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, or signaling pathway diagrams.

General research into novel treatments for Benign Prostatic Hyperplasia (BPH) reveals several areas of active investigation, including:

-

Targeting Inflammation and Fibrosis: Researchers are exploring the role of chronic inflammation and prostatic fibrosis in the development and progression of BPH. Novel therapies are being investigated to target these pathways.

-

Modulating Hormonal Pathways: Beyond the traditional 5-alpha reductase inhibitors, research continues into more nuanced ways to modulate androgen and estrogen receptor signaling in the prostate.

-

Alternative Signaling Pathways: Investigation into pathways beyond traditional hormonal routes, such as those involving growth factors like Epidermal Growth Factor (EGF) and their receptors, is ongoing. Studies have shown a relationship between EGF and its receptor in BPH, suggesting it as a potential therapeutic target.[1] Interference with EGFR activation has been shown to inhibit the growth of prostate cancer cells by attenuating EGFR signaling processes.[2][3]

-

New Drug Classes: Other areas of research include phosphodiesterase-5 (PDE5) inhibitors, which relax smooth muscle in the prostate and bladder, and vitamin D receptor agonists.[4][5]

To provide a detailed technical guide on this compound, specific information regarding its biological target and proposed mechanism of action would be required. Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to consult internal documentation or await public disclosure of early-stage research findings.

References

- 1. Relationship between epidermal growth factor and its receptor in human benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epidermal growth factor receptor-related peptide inhibits growth of PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of EGFR-related tyrosine kinase activity inhibition on the growth and invasion mechanisms of prostate carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of action of phosphodiesterase type 5 inhibitors in the treatment of lower urinary tract symptoms related to benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

BPH-1218 and LUTS: An Unexplored Therapeutic Avenue

A comprehensive review of publicly available scientific literature and clinical trial data reveals no direct evidence to support the investigation of BPH-1218, a squalene (B77637) synthase (SQS) inhibitor, as a potential therapeutic for Lower Urinary Tract Symptoms (LUTS) secondary to Benign Prostatic Hyperplasia (BPH).

While the user request sought an in-depth technical guide on this specific application, extensive searches have not yielded any preclinical or clinical studies, signaling pathway analyses, or experimental protocols linking this compound or the broader class of SQS inhibitors to the treatment of LUTS or BPH. The primary focus of research on SQS inhibitors has been in the fields of hypercholesterolemia and oncology, particularly in cancers with high cholesterol dependence.

Squalene Synthase Inhibitors: Current Research Focus

Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway.[1] Its inhibition offers a targeted approach to reducing cholesterol production.[1] The therapeutic potential of SQS inhibitors is being actively explored in several areas:

-

Cardiovascular Diseases: By lowering cholesterol synthesis, SQS inhibitors are investigated as a treatment for hypercholesterolemia and associated cardiovascular conditions.[1]

-

Oncology: Preliminary studies have indicated that SQS inhibitors may be effective in cancers that are highly dependent on cholesterol for their growth, such as prostate and breast cancers.[1] Research has shown that inhibition of SQS can lead to a significant decrease in prostate cancer cell proliferation.[2][3]

The Prostate and Squalene Synthase

The connection between squalene synthase and the prostate gland has been primarily established in the context of prostate cancer. Studies have demonstrated that:

-

The gene encoding for squalene synthase, FDFT1, may play a role in the development and aggressiveness of prostate cancer.[2][3]

-

Higher levels of FDFT1 mRNA have been found in human prostate cancer specimens compared to noncancerous tissue.[2][3]

-

Inhibiting squalene synthase has been shown to decrease the proliferation of prostate cancer cells in vitro.[2][3]

Despite this link to prostatic disease, the existing research has not extended to the investigation of SQS inhibitors for the treatment of BPH, a benign proliferation of prostate tissue. The pathophysiology of BPH and its associated LUTS is complex, involving hormonal, inflammatory, and smooth muscle tone-related factors. Current pharmacological treatments for LUTS/BPH primarily include:

-

Alpha-blockers: To relax the smooth muscle of the prostate and bladder neck.

-

5-alpha-reductase inhibitors: To reduce the size of the prostate by blocking the conversion of testosterone (B1683101) to dihydrotestosterone.

-

Phosphodiesterase-5 inhibitors: To relax smooth muscle in the bladder, prostate, and urethra.

Conclusion

Based on the available scientific and medical literature, the topic of "this compound as a potential therapeutic for LUTS" appears to be a novel concept that has not yet been explored in a research setting. There are no publicly accessible data, experimental protocols, or signaling pathway descriptions to form the basis of a technical guide on this subject. Therefore, any attempt to create such a document would be speculative and not grounded in scientific evidence. The potential role of squalene synthase inhibition in the management of BPH and LUTS remains an open question for future research.

References

Methodological & Application

Application Notes and Protocols for BPH-1218 (BE1218) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BPH-1218, also referred to as BE1218, in a cell culture setting. This document includes detailed protocols for assessing its biological activity and elucidating its mechanism of action.

Introduction

This compound (BE1218) is a potent and selective small molecule that functions as a Liver X Receptor (LXR) inverse agonist. It exhibits high affinity for both LXRα and LXRβ isoforms, with IC50 values of 9 nM and 7 nM, respectively.[1][2] Unlike LXR agonists that activate the receptor, an inverse agonist like this compound actively suppresses the basal transcriptional activity of LXRs.[3][4] This is achieved through the recruitment of corepressors to the LXR-RXR heterodimer, leading to the downregulation of LXR target gene transcription.[3][4]

The primary known mechanism of action of this compound involves the modulation of lipid metabolism. By suppressing LXR activity, this compound is expected to downregulate the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of de novo lipogenesis.[5] This, in turn, leads to decreased expression of downstream target genes such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD1).[5] Due to the role of LXR in cellular processes beyond lipid metabolism, such as inflammation and cell proliferation, this compound is a valuable tool for research in metabolic diseases, oncology, and immunology.[4][5]

Data Presentation

The following tables summarize key quantitative data for this compound. It is important to note that publicly available experimental data for this compound is limited. Therefore, the data in Tables 2 and 3 are presented as illustrative examples based on the expected activity of a potent LXR inverse agonist.

Table 1: Potency of this compound against LXRα and LXRβ

| Receptor Isoform | IC50 Value |

| LXRα | 9 nM[1][2] |

| LXRβ | 7 nM[1][2] |

Table 2: Illustrative Example of this compound Effect on Cancer Cell Viability (MTT Assay)

| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| PC-3 (Prostate Cancer) | 72 | 1 | 85.2 ± 5.4 |

| 5 | 62.1 ± 4.8 | ||

| 10 | 41.5 ± 6.2 | ||

| 25 | 25.3 ± 3.9 | ||

| HepG2 (Liver Cancer) | 72 | 1 | 90.7 ± 6.1 |

| 5 | 75.4 ± 5.5 | ||

| 10 | 58.9 ± 7.3 | ||

| 25 | 38.6 ± 4.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 3: Illustrative Example of this compound Effect on LXR Target Gene Expression (qPCR)

| Cell Line | Treatment | Relative mRNA Expression (Fold Change vs. Vehicle) |

| SREBP-1c | ||

| HepG2 | This compound (1 µM, 24h) | 0.45 |

| FASN | ||

| HepG2 | This compound (1 µM, 24h) | 0.52 |

| SCD1 | ||

| HepG2 | This compound (1 µM, 24h) | 0.61 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Herein are detailed methodologies for key experiments to characterize the effects of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol outlines the methodology to determine the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 48 hours).

-

Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Gene Expression Analysis (Quantitative PCR)

This protocol is for measuring the effect of this compound on the expression of LXR target genes.[5]

Materials:

-

Relevant cell line (e.g., HepG2 human hepatoma cells)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and gene-specific primers (e.g., for SREBP-1c, FASN, SCD1, and a housekeeping gene like GAPDH)

-

qPCR instrument

Procedure:

-

Culture a relevant cell line and treat with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).[3]

-

Extract total RNA from the cells and determine its concentration and purity.

-

Synthesize first-strand cDNA from the RNA using a reverse transcriptase.[5]

-

Perform qPCR using gene-specific primers for the target genes and a housekeeping gene for normalization.[5]

-

Calculate the relative gene expression using the ΔΔCt method.[5]

Western Blot Analysis

This protocol is used to detect changes in the expression of key proteins involved in the LXR signaling pathway.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-SREBP-1c, anti-FASN, anti-SCD1, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations for a specified time (e.g., 48 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody (e.g., anti-SREBP-1c, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualization

Signaling Pathway of this compound (BE1218)

Caption: this compound signaling pathway as an LXR inverse agonist.

Experimental Workflow for Cell Viability (MTT) Assay

Caption: Workflow for determining cell viability using the MTT assay.

Logical Relationship of this compound's Mechanism of Action

Caption: Logical flow of this compound's mechanism of action.

References

Application Notes and Protocols for BPH-1218 in Animal Models of Benign Prostatic Hyperplasia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benign Prostatic Hyperplasia (BPH) is a common condition in aging men, characterized by the non-cancerous enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS).[1] The development and progression of BPH are influenced by factors such as androgen signaling and prostate cell proliferation.[2] Animal models are indispensable tools for investigating the pathophysiology of BPH and for the preclinical evaluation of novel therapeutic agents.[3][4]

These application notes provide a comprehensive guide for the use of BPH-1218 , a hypothetical investigational compound, in established animal models of BPH. The protocols outlined below are based on standard methodologies for inducing and evaluating BPH in preclinical settings.

Mechanism of Action of this compound (Hypothetical)